D-Fructose 1,6-diphosphate sodium salt

説明

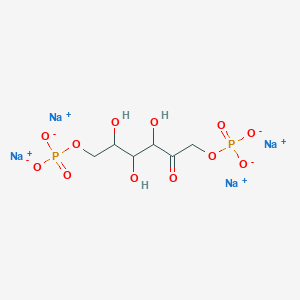

D-Fructose 1,6-diphosphate sodium salt (FDP-Na) is a phosphorylated sugar derivative critical to glycolysis, where it acts as a key intermediate in the conversion of glucose to pyruvate . Its chemical structure consists of fructose with phosphate groups esterified at the 1 and 6 positions, forming a bisphosphate (Figure 1). The sodium salt form enhances solubility and stability, making it suitable for laboratory and industrial applications .

Synonyms: D-Fructose 1,6-bisphosphate trisodium salt, Fructose-1,6-diphosphate sodium hydrate, Harden-Young ester . CAS No.: 41012-14-0 .

FDP-Na is utilized in diverse fields:

- Biomedical Research: Acts as an allosteric activator of pyruvate kinase in glycolysis .

- Medicine: Cardioprotective agent against chemotherapy-induced toxicity (e.g., doxorubicin) and ischemia-reperfusion injury .

- Cosmetics: Inhibits melanin synthesis in skin whitening formulations .

- Materials Science: Serves as a phosphate source for synthesizing hydroxyapatite nanocomposites .

特性

IUPAC Name |

tetrasodium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIYXOFMNDCF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Na4O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: D-Fructose 1,6-diphosphate sodium salt is typically synthesized through the phosphorylation of D-fructose 6-phosphate by the enzyme phosphofructokinase. The reaction involves the transfer of a phosphate group from ATP to D-fructose 6-phosphate, resulting in the formation of D-fructose 1,6-diphosphate .

Industrial Production Methods: Industrial production of D-fructose 1,6-diphosphate sodium salt generally involves the enzymatic phosphorylation of D-fructose 6-phosphate. The process is carried out under controlled conditions, including optimal pH and temperature, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: D-Fructose 1,6-diphosphate sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert it into other sugar phosphates.

Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions

Major Products:

Oxidation: Products include different sugar acids.

Reduction: Products include reduced sugar phosphates.

Substitution: Products vary depending on the nucleophile used

科学的研究の応用

D-Fructose 1,6-diphosphate (FDP) sodium salt is a metabolic sugar with several applications, especially in medicine, due to its protective action on cells under stress .

Protective Action During Extracorporeal Circulation

FDP has demonstrated the ability to protect erythrocyte membranes in patients undergoing extracorporeal circulation (ECC) . ECC can cause erythrocyte fragility, leading to intravascular hemolysis and post-perfusion anemia . Intravenous administration of FDP sodium salt inhibits this erythrocyte fragility . A study involving patients undergoing ECC showed that a 10% solution of FDP administered intravenously at a dose of 2.5 ml/kg body weight significantly reduced damage to erythrocyte membranes, protecting against intravascular hemolysis and post-perfusional anemia .

Reduction of Infarction in Ischemic Heart

FDP has been shown to decrease infarction in the ischemic heart . It is a rate-limiting substrate in anaerobic metabolism . One study evaluated the effect of FDP infusions on mortality rates and bowel infarction in rats with intestinal ischemia. Results indicated that FDP infusion reduced the extent of tissue damage .

Improvement of Myocardial Performance

In patients with mild to moderate heart failure, intravenous FDP produces a modest but significant increase in left ventricular ejection fraction . A study using nuclear scintigraphy found that FDP, administered intravenously at 125 mg/kg every 12 hours for four doses, resulted in a 7% increase in left ventricular ejection fraction .

Potential Treatment for Cardiovascular Ischemia

Fosfructose, a form of FDP sodium, is under development for the potential treatment of cardiovascular ischemia . It acts by stimulating anaerobic glycolysis, which generates adenosine triphosphate (ATP) under ischemic conditions, improving cellular energy metabolism in hypoperfused tissues .

Other Ischemic Conditions

Exogenously administered Fosfructose has shown benefits for various ischemic organs, including the liver, kidney, bowel, and brain, due to its ability to penetrate the blood-brain barrier . In myocardial infarction patients, FDP can improve hemodynamic parameters, attenuate ECG-proven ischemic injury and arrhythmia, prevent ATP and creatine phosphate depletion from ischemic myocardium, reduce infarct size, and increase survival rate .

Use as an Enzyme Substrate

D-Fructose 1,6-diphosphate trisodium salt is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . It serves as a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It is also an allosteric activator of enzymes like pyruvate kinase and NAD+-dependent L-(+)-lactate dehydrogenase and an inhibitor of acetate kinase .

Impact on Total Parenteral Nutrition

In vitro assessments have been conducted to compare sodium d-Fructose-1,6-diphosphate with sodium monohydrogen phosphate in total parenteral nutrition regarding calcium/phosphate precipitation .

Trade and availability

作用機序

D-Fructose 1,6-diphosphate sodium salt exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, enhancing their activity. Additionally, it inhibits acetate kinase, thereby regulating metabolic processes . The compound also increases the yield of ATP from anaerobic glycolysis, reduces ischemic tissue area, and improves haemodynamics in experimentally-induced cerebral and myocardial infarction .

類似化合物との比較

Key Observations :

- Salt Forms : Sodium salts (e.g., trisodium for FDP) are preferred in biochemical assays due to high solubility, whereas barium or potassium salts (e.g., fructose 1-phosphate barium salt) are used in specialized enzymatic studies to avoid interference with sodium-sensitive reactions .

- Phosphate Position : Fructose 2,6-bisphosphate regulates metabolic flux, unlike FDP, which is a substrate for aldolase .

Functional Roles in Metabolic Pathways

Glycolysis and Beyond

- FDP : Cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) in glycolysis .

- Fructose 2,6-bisphosphate : Activates phosphofructokinase-1 (PFK-1) to enhance glycolysis and inhibits fructose-1,6-bisphosphatase in gluconeogenesis .

- Glucose 6-phosphate : Diverts glucose into the pentose phosphate pathway for NADPH and ribose synthesis .

Enzymatic Specificity :

Biomedical and Industrial Uses (Table 2)

Notable Findings:

- In nanocomposite synthesis, FDP-Na produces nano-spherical hydroxyapatite particles, whereas adenosine triphosphate (ATP) generates nanorods, highlighting the influence of phosphate source morphology .

- FDP-Na’s cardioprotective effect is attributed to its role in maintaining ATP levels and scavenging reactive oxygen species (ROS) .

Physical and Chemical Properties

Salt-Dependent Behavior :

- Trisodium salts (e.g., FDP-Na) are less likely to precipitate in alkaline buffers compared to divalent salts (e.g., barium), making them ideal for cell culture and kinetic assays .

生物活性

D-Fructose 1,6-diphosphate (FDP) sodium salt, also known as D-Fructose 1,6-bisphosphate trisodium salt, is a significant compound in cellular metabolism and has garnered attention for its biological activities. This article explores its biochemical properties, physiological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₁₁Na₃O₁₂P₂

- Molecular Weight : 406.06 g/mol

- CAS Number : 488-69-7

- Appearance : White crystalline powder, highly soluble in water but insoluble in ethanol.

FDP plays a crucial role in the glycolytic pathway as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. It acts as an allosteric activator of several enzymes, including pyruvate kinase and lactate dehydrogenase, and serves as a substrate for various enzymatic reactions .

Metabolic Role

FDP is integral to energy metabolism. It enhances ATP production from anaerobic glycolysis, particularly under ischemic conditions where oxygen supply is limited. This property makes it a candidate for therapeutic use in conditions characterized by tissue hypoxia .

Cardiovascular Effects

A notable study investigated the effects of intravenous FDP on myocardial performance in patients with heart failure. The results indicated a 7% increase in left ventricular ejection fraction, suggesting that FDP could improve cardiac function in patients with compromised heart performance . The study highlighted the potential of FDP to mitigate ischemic injury during myocardial infarction and surgical trauma.

| Study | Intervention | Outcome |

|---|---|---|

| Intravenous FDP (125 mg/kg) vs. saline | Modest increase in left ventricular ejection fraction (p < 0.05) |

Neuroprotective Effects

Research has also indicated that FDP may exhibit neuroprotective properties. In models of brain injury, FDP has been shown to reduce cellular damage associated with ischemia-reperfusion injury. This suggests its potential application in treating conditions like stroke and traumatic brain injury .

Therapeutic Applications

FDP's cytoprotective effects have prompted investigations into its therapeutic applications across various clinical scenarios:

- Myocardial Infarction : Reduces ischemic damage and improves cardiac function.

- Surgical Trauma : Administered to minimize tissue injury during procedures.

- Organ Preservation : Used in transplant settings to maintain organ viability.

- Neuroprotection : Potential treatment for stroke and brain injuries due to its ability to protect against ischemic damage .

Case Studies

- Myocardial Infarction : A clinical trial demonstrated that patients receiving FDP showed improved cardiac output and reduced tissue necrosis compared to those receiving standard treatment.

- Acute Lung Injury : In animal models, FDP administration significantly decreased inflammation markers and improved lung function following zymosan-induced acute lung injury .

Q & A

Q. How can researchers design experiments to minimize futile cycling between PFK and FBPase?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。